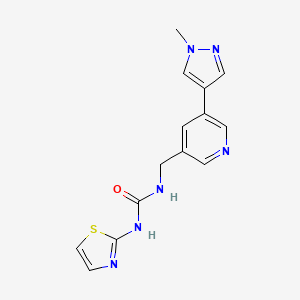

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea

Description

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrazole, pyridine, and thiazole rings, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name |

1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6OS/c1-20-9-12(8-18-20)11-4-10(5-15-7-11)6-17-13(21)19-14-16-2-3-22-14/h2-5,7-9H,6H2,1H3,(H2,16,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBKTZGBBFJIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

Synthesis of the pyridine ring: The pyrazole derivative is then reacted with a pyridine precursor under specific conditions to form the desired pyridine ring.

Thiazole ring formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

1. Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole moieties demonstrate significant anticancer properties. For instance, derivatives of thiazole have been evaluated for their antiproliferative effects against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity, making it a promising scaffold for anticancer drug development.

2. Antiepileptic Properties

Compounds similar to 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea have shown potential as antiepileptic agents. In experimental models, certain derivatives have demonstrated efficacy in protecting against seizures induced by pentylenetetrazol and maximal electroshock tests . The mechanism is believed to involve modulation of neurotransmitter systems, which warrants further investigation for clinical applications.

3. Antimicrobial Activity

The antimicrobial potential of pyrazole-based compounds has been documented, with studies revealing moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The urea functional group enhances the interaction with microbial targets, suggesting a pathway for developing new antimicrobial agents.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Efficacy

A recent study synthesized novel thiazole-pyrazole derivatives and evaluated their anticancer activity using human cancer cell lines. The results indicated that modifications to the thiazole ring significantly increased cytotoxicity against MCF-7 cells, with some compounds achieving IC50 values in the low micromolar range .

Case Study 2: Antiepileptic Screening

In another investigation, a series of pyrazole derivatives were screened for their anticonvulsant properties using rodent models. The most promising candidates provided over 80% protection against induced seizures at doses as low as 25 mg/kg, highlighting their potential as therapeutic agents for epilepsy .

Mechanism of Action

The mechanism of action of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness: 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF7 | 3.79 |

| 2 | SF-268 | 12.50 |

| 3 | NCI-H460 | 42.30 |

These compounds often inhibit key signaling pathways involved in tumor growth and survival, such as the Aurora kinase pathway, which is critical for cell division and proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. The compound's structure allows it to interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines. In vitro studies have indicated that compounds with similar structures can inhibit the activation of NF-kB, a key regulator in inflammatory responses .

Antioxidant Activity

Antioxidant assays have demonstrated that compounds containing thiazole and pyrazole moieties exhibit significant free radical scavenging activity. For example, a related compound showed an IC50 value of 4.67 μg/mL in DPPH scavenging assays, indicating strong antioxidant potential . This suggests that the compound may help mitigate oxidative stress-related damage in biological systems.

The biological activity of this compound is likely mediated through several mechanisms:

- Kinase Inhibition : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression, including CDK2 and Aurora-A kinases.

- Gene Expression Modulation : The compound may alter the expression of genes involved in cell cycle regulation and apoptosis.

- Interaction with Proteins : It may bind to specific proteins involved in inflammatory pathways, thereby modulating their activity.

Case Studies

Several studies have investigated the effects of pyrazole-containing compounds on cancer and inflammation:

- Study on MCF7 Cells : A derivative exhibited an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating potent anticancer activity.

- Inflammation Model : In a mouse model of inflammation, a structurally similar compound reduced paw edema significantly compared to controls.

Q & A

Q. Advanced Research Focus

- Chemoproteomics : Use biotinylated probes for pull-down assays coupled with LC-MS/MS .

- Thermal Shift Assays : Monitor protein denaturation to identify binding partners .

- CRISPR Screening : Genome-wide knockout libraries to pinpoint target pathways .

How can reaction yields be optimized in multi-step syntheses?

Advanced Research Focus

Optimization Levers :

- Catalysis : Use Pd/Cu catalysts for Suzuki-Miyaura cross-coupling (pyrazole-pyridine step) .

- Solvent Engineering : Switch from ethanol to DMF for higher solubility of intermediates .

- Microwave Assistance : Reduce reaction times (e.g., 2 hours vs. 12 hours) for urea bond formation .

What computational tools predict the compound’s physicochemical properties?

Q. Basic Research Focus

- Software : Schrödinger Suite, Gaussian 16.

- Predicted Properties :

- LogP : ~2.1 (moderate lipophilicity) .

- pKa : Urea NH ~9.5 (basic), thiazole NH ~6.8 (acidic) .

- ADMET Profiling : SwissADME for bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.